molecular formula C11H15NO B8476466 1-(N-benzylamino)-1-cyclopropanemethanol

1-(N-benzylamino)-1-cyclopropanemethanol

Cat. No.: B8476466
M. Wt: 177.24 g/mol
InChI Key: CMAOBUKMVPCSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(N-Benzylamino)-1-cyclopropanemethanol (CAS No. 115652-52-3) is a β-amino alcohol derivative featuring a cyclopropane ring substituted with a benzylamino group and a hydroxymethyl moiety. Synthesized via reductive amination of 1-amino-1-cyclopropanemethanol hydrochloride and benzaldehyde using sodium triacetoxyborohydride in 1,2-dichloroethane , this compound has a molecular formula of C₄H₉NO·HCl, a molar mass of 123.58 g/mol, and a melting point of 119°C (dec.) .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[1-(benzylamino)cyclopropyl]methanol

InChI

InChI=1S/C11H15NO/c13-9-11(6-7-11)12-8-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2

InChI Key

CMAOBUKMVPCSTI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Antifungal Triazole Derivatives

1-(N-Benzylamino)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols (e.g., compound 7b) share the N-benzylamino group but incorporate a triazole ring and phenyl substituent. These modifications confer potent antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus . Key differences include:

  • Bioactivity : The triazole ring in 7b enables binding to fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis. Molecular docking studies highlight interactions with Tyr118, His377, and Ser378 residues .
  • Structural Impact: The absence of a triazole moiety in 1-(N-benzylamino)-1-cyclopropanemethanol limits its antifungal efficacy but may reduce off-target effects.

Table 1: Antifungal Activity Comparison

Compound IC₅₀ (µM) vs. C. albicans Key Functional Groups
This compound Not reported Cyclopropane, benzylamino
7b (Triazole analog) 0.12–0.35 Triazole, phenyl, benzylamino

Azaprostanoic Acid Analogs

cis-2-(N-Benzylamino)-1-(6-carbomethoxyhexyl)cyclopentane and its isomers (CAS-related compounds) are platelet aggregation inhibitors. Key distinctions include:

  • Core Structure : A cyclopentane ring replaces the cyclopropane, reducing ring strain but increasing conformational flexibility.
  • Substituents : The carbomethoxyhexyl group enhances lipophilicity, favoring interactions with platelet membranes .

β-Amino Alcohols with Pyridyl or Phosphine Oxide Groups

1-(N-Benzylamino)-1-(2-pyridyl)-methyldiphenylphosphine oxides exhibit unique reactivity, such as facile cleavage in acidic conditions to form phosphinic acids. The pyridyl and phosphine oxide groups confer distinct electronic properties, enabling applications in catalysis and materials science .

Table 2: Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Key Features
This compound 119 (dec.) 188.2 Cyclopropane, polar hydroxyl
Pyridyl-phosphine oxide analog Not reported Not reported Acid-labile, aromatic N

Substituted Cyclopropanemethanol Derivatives

1-(4-Chlorophenyl)-1-cyclopropanemethanol (CAS-related compound) replaces the benzylamino group with a chlorophenyl moiety. The chlorine atom increases lipophilicity (logP ~2.8 vs.

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